2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride
Description
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative with the molecular formula C₆H₄Cl₃N and a molecular weight of 196.45 g/mol (CAS RN: 101990-72-1) . Structurally, it features two chlorine atoms at the 2- and 6-positions of the pyridine ring and a chloromethyl (-CH₂Cl) group at the 4-position. This compound is commercially available at 97% purity and is often utilized as a key intermediate in pharmaceutical synthesis due to its reactivity in nucleophilic substitution and cross-coupling reactions .
Properties
CAS No. |
223407-50-9 |
|---|---|
Molecular Formula |
C6H5Cl4N |
Molecular Weight |
232.9 g/mol |
IUPAC Name |
2,6-dichloro-4-(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-4-1-5(8)10-6(9)2-4;/h1-2H,3H2;1H |
InChI Key |
NGUXOEVWGCPVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate, followed by heating. Chlorine gas is then introduced under light irradiation, maintaining the temperature between 60-65°C. The reaction is monitored using gas chromatography, and the product is obtained by distillation and subsequent reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized pyridines .
Scientific Research Applications
Medicinal Chemistry
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its chloromethyl group allows for further functionalization, making it a valuable intermediate in drug development.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound was reacted with various amines to produce pyridine-based derivatives that exhibited cytotoxic activity against cancer cell lines. The synthesized compounds showed promising results in inhibiting tumor growth in vitro.
Organic Synthesis
This compound serves as a key building block in the synthesis of various organic molecules. It is particularly useful in creating complex structures through reactions such as nucleophilic substitution and cross-coupling reactions.
Table 1: Reaction Conditions for Organic Synthesis
Agrochemicals
The compound is also employed in the development of agrochemicals, particularly herbicides and insecticides. Its chlorinated structure enhances its efficacy against pests while reducing toxicity to non-target organisms.
Case Study: Herbicide Development
Research has shown that derivatives of this compound exhibit potent herbicidal activity. These compounds were tested on various plant species and demonstrated selective toxicity, making them suitable candidates for agricultural applications.
Material Science
In material science, this compound is used to synthesize advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in these materials.
Table 2: Properties of Materials Derived from this compound
| Material Type | Application | Property Enhanced |
|---|---|---|
| Polymers | Coatings for electronics | Thermal stability |
| Composites | Structural materials | Mechanical strength |
Biological Research
The compound has applications in biological research as well. It is used to create fluorescent probes that facilitate cellular imaging and tracking biological processes.
Case Study: Fluorescent Probes
A study utilized derivatives of this compound to develop fluorescent probes for live-cell imaging. These probes allowed researchers to visualize cellular dynamics with high specificity and sensitivity, contributing to advancements in cell biology.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related compounds, emphasizing molecular properties, substituent effects, and applications.
Table 1: Key Properties of 2,6-Dichloro-4-(chloromethyl)pyridine Hydrochloride and Analogues
*Calculated based on molecular formula.
Structural and Functional Analysis
Substituent Effects: The 2,6-dichloro groups in the main compound enhance electron withdrawal, increasing reactivity toward nucleophilic aromatic substitution compared to mono-chlorinated analogues like 4-(chloromethyl)pyridine hydrochloride . Methyl groups in 4-Chloro-2,6-dimethylpyridine sterically hinder reactivity but improve thermal stability, favoring its use in high-temperature reactions .
Synthesis and Market Trends :
- 4-Chloro-2,6-dimethylpyridine has well-established synthesis routes with yields up to 100% , making it cost-effective for industrial use .
- 4-(Chloromethyl)pyridine hydrochloride is produced at scale (2020–2025 data), whereas the main compound’s production is likely niche due to its specialized substitution pattern .
Applications :
- Pyrimidine derivatives like 2-Chloro-6-methylpyrimidine-4-carboxylic acid are preferred in heterocyclic chemistry for constructing fused-ring systems .
- Piperidine-containing analogues (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride, CAS 65214-86-0) are explored in CNS drug development but lack the pyridine core’s versatility .
Research Findings
- Reactivity Hierarchy : The main compound’s 4-chloromethyl group undergoes faster alkylation than 4-methyl or 4-carboxylic acid derivatives, enabling efficient functionalization .
- Biological Relevance : Piperidine-substituted pyridines show higher binding affinity to biological targets compared to chloromethyl variants, as seen in receptor-binding assays .
Biological Activity
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride is a chlorinated pyridine derivative that has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the compound's synthesis, biological activities, and relevant case studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.
Synthesis
The synthesis of this compound typically involves chlorination of pyridine derivatives followed by substitution reactions. The general procedure includes the use of chloromethylation agents and subsequent purification steps to obtain the desired compound in high yields.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it is effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 12 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating resistant strains .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.05 | COX-2 |
| Celecoxib | 0.04 | COX-2 |
The IC50 values indicate that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib .
Cytotoxicity and Carcinogenicity
A significant aspect of the biological activity of this compound is its cytotoxic effects on cancer cells. In a study assessing its long-term administration in rodent models, no carcinogenic potential was observed despite slight body weight depression at higher doses . The compound did not show a significant increase in tumor incidence over a prolonged observation period.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant Klebsiella pneumoniae. Results showed an MIC of 12 μg/mL, indicating its potential as a treatment option for resistant infections .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, the administration of the compound significantly reduced swelling compared to control groups. This suggests its utility in managing inflammatory conditions .
- Long-term Toxicity Study : The National Cancer Institute conducted a bioassay where rats and mice were administered varying doses of the compound over 99 weeks. The study concluded that while there was some body weight loss at high doses, there was no evidence of carcinogenicity or significant adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
